2,2'-Bis(9H-carbazole-9-yl)biphenyl
Overview
Description
“2,2’-Bis(9H-carbazole-9-yl)biphenyl” is a type of conducting polymer with carbazole as an electron-donating pendant group . It exhibits high charge carrier mobility and photochemical stability . It is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .
Molecular Structure Analysis
The molecular formula of “2,2’-Bis(9H-carbazole-9-yl)biphenyl” is C36H24N2 . The structure of carbazole-based compounds is particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .Scientific Research Applications
Mixed-Valence Cations and Radical Cations
One application involves the generation and study of mixed-valence cations and radical cations of bis(carbazolyl) biphenyl derivatives, such as 2,2'-Bis(9H-carbazole-9-yl)biphenyl (CBP). These species exhibit significant interest for their hole-transporting properties, which are crucial for organic light-emitting diodes (OLEDs). The investigation into the electronic structures of these cations provides insights into their potential for enhancing the performance of OLED devices (Kaafarani et al., 2016).
Phosphorescent OLEDs
Another significant application is in phosphorescent OLEDs, where derivatives of this compound are used as host materials. These materials have been demonstrated to facilitate excellent OLED performance due to their superior hole-transporting capabilities and ability to efficiently transfer energy to the phosphorescent guest molecules. For instance, fluorinated carbazole derivatives exhibit better solubility and performance than CBP, offering a pathway to fabricate OLEDs with enhanced efficiency and durability (Ge et al., 2008).
Electrochromic Devices
Carbazole derivatives, including those based on this compound structure, also find applications in electrochromic devices due to their excellent electrochemical and electrochromic properties. These compounds can undergo significant color changes under electric potential, making them suitable for applications in smart windows, displays, and other electrochromic technologies (Hu et al., 2019).
Electronic and Optoelectronic Materials
Further, the incorporation of carbazole units into various molecular frameworks enhances the morphological stability, charge transport properties, and photophysical behaviors of materials. This makes carbazole-based compounds, like this compound, excellent candidates for use as host materials in electrophosphorescence and as components in other optoelectronic devices. Research in this area focuses on tuning the optoelectronic properties to achieve highly efficient device performance (Tao et al., 2010).
Solution-Processable Electron Acceptors
In the field of organic photovoltaics, carbazole-based compounds have been explored as non-fullerene electron acceptors. Their design, incorporating carbazole and other functional groups, aims to enhance solubility, thermal stability, and photovoltaic performance, offering insights into the development of more efficient and reproducible solar cell technologies (Raynor et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2,2’-Di(9h-carbazol-9-yl)biphenyl, also known as 2,2’-Bis(9H-carbazole-9-yl)biphenyl, is to serve as a host material in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices . It plays a crucial role in achieving high external quantum efficiencies (EQEs) in these devices .
Mode of Action
2,2’-Di(9h-carbazol-9-yl)biphenyl interacts with its targets by providing a platform for the dopant molecules to emit light. The compound exhibits a high triplet energy, which is essential for preventing energy back transfer from the dopant to the host . This interaction results in the efficient emission of light from the devices.
Biochemical Pathways
It helps in achieving a better charge balance in the emitting layer, contributing to the high performance of the devices .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in this context, it can be interpreted as the behavior of the compound in the device environment. The compound exhibits excellent stability and compatibility with other materials in the device, contributing to the overall performance and longevity of the OLEDs .
Result of Action
The result of the action of 2,2’-Di(9h-carbazol-9-yl)biphenyl in OLEDs and TADF devices is the efficient emission of light. Devices using this compound as a host material have shown unprecedentedly high EQEs . This high efficiency is attributed to the well-controlled bipolar character of the host, which provides a better charge balance in the emitting layer .
Action Environment
The action of 2,2’-Di(9h-carbazol-9-yl)biphenyl is influenced by the environment within the OLED or TADF device. Factors such as the type of dopant used, the structure of the device, and the operating conditions can all impact the compound’s action, efficacy, and stability . For instance, the compound has been shown to prevent excimer formation due to its meta-linkage, resulting in a higher triplet energy .
Future Directions
properties
IUPAC Name |
9-[2-(2-carbazol-9-ylphenyl)phenyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)37(31)35-23-11-5-17-29(35)30-18-6-12-24-36(30)38-33-21-9-3-15-27(33)28-16-4-10-22-34(28)38/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOMPPLHDCWOED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
592551-54-7 | |
Record name | 2,2'-Di(9H-carbazol-9-yl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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